tert-Butyl ((1H-indol-6-yl)methyl)carbamate
Overview
Description
Tert-Butyl ((1H-indol-6-yl)methyl)carbamate is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
It is used for synthesizing indoles with oxygen-bearing substituents at the benzene moiety, facilitating the creation of compounds with potentially useful properties (Kondo, Kojima, & Sakamoto, 1997).
This compound plays a role in the synthesis of new polyheterocyclic compounds based on chalcones, expanding the potential for developing novel chemical structures (Velikorodov, Stepkina, Polovinkina, & Osipova, 2019).
It acts as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, demonstrating its utility in selective chemical reactions (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
The compound is useful for Diels-Alder reactions and the preparation of hexahydroindolinones, showing its versatility in organic synthesis (Padwa, Brodney, & Lynch, 2003).
It is an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), highlighting its role in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Derivatives of tert-Butyl carbamate, like aminomethyltrimethylsilane, can undergo metalation between nitrogen and silicon for preparing functionalized amino silanes, which is significant in materials science (Sieburth, Somers, & O'hare, 1996).
Properties
IUPAC Name |
tert-butyl N-(1H-indol-6-ylmethyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10-4-5-11-6-7-15-12(11)8-10/h4-8,15H,9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIBJNHODWQTOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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